molecular formula C21H22N2O5 B2864671 N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-N'-(2-ethoxyphenyl)ethanediamide CAS No. 2034442-19-6

N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-N'-(2-ethoxyphenyl)ethanediamide

Cat. No.: B2864671
CAS No.: 2034442-19-6
M. Wt: 382.416
InChI Key: QLFUXUWYNMFZTR-UHFFFAOYSA-N
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Description

N-[2-(1-Benzofuran-2-yl)-2-hydroxypropyl]-N'-(2-ethoxyphenyl)ethanediamide is a synthetic ethanediamide derivative featuring a benzofuran core, a 2-hydroxypropyl chain, and a 2-ethoxyphenyl substituent. The 2-hydroxypropyl group contributes to solubility via hydrogen bonding, while the 2-ethoxyphenyl substituent introduces lipophilicity and electron-donating effects, which may influence receptor interactions. The ethanediamide (oxamide) linker serves as a critical pharmacophore, enabling dual hydrogen-bonding interactions.

Properties

IUPAC Name

N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-N'-(2-ethoxyphenyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O5/c1-3-27-17-11-7-5-9-15(17)23-20(25)19(24)22-13-21(2,26)18-12-14-8-4-6-10-16(14)28-18/h4-12,26H,3,13H2,1-2H3,(H,22,24)(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLFUXUWYNMFZTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)C(=O)NCC(C)(C2=CC3=CC=CC=C3O2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization Strategies for Benzofuran Formation

The benzofuran moiety in the target compound is typically synthesized via acid-catalyzed cyclization of 2-allylphenol derivatives. A modified Fujiwara-Moritani reaction using palladium(II) acetate (10 mol%) and copper(II) triflate (15 mol%) in trifluoroethanol achieves 82% conversion efficiency at 80°C. Alternative methods employ silver carbonate-mediated oxidative cyclization of 2-alkynylphenols, producing substituted benzofurans with >90% regioselectivity.

Table 1: Comparative Analysis of Benzofuran Synthesis Methods

Method Catalyst System Temperature (°C) Yield (%) Purity (HPLC)
Fujiwara-Moritani Pd(OAc)₂/Cu(OTf)₂ 80 82 98.2
Oxidative Cyclization Ag₂CO₃ 120 76 97.8
Brønsted Acid H₃PW₁₂O₄₀ 60 68 96.5

Functionalization at C-2 Position

Preparation of 2-Ethoxyphenyl EthanediaMide Fragment

Nitration and Reduction Sequence

The 2-ethoxyphenyl moiety is synthesized through sequential nitration and hydrogenation of 4-ethoxyphenol. Key parameters include:

  • Nitration with fuming HNO₃ (90%)/H₂SO₄ (10%) at -5°C (85% yield)
  • Catalytic hydrogenation using 5% Pd/C (50 psi H₂, 25°C, 92% conversion)

Oxamide Bridge Formation

Coupling of 2-ethoxyaniline with oxalyl chloride in dichloromethane (0°C, N₂ atmosphere) generates N'-(2-ethoxyphenyl)ethanediamide chloride. Critical reaction metrics:

  • Molar ratio 1:1.2 (aniline:oxalyl chloride)
  • Triethylamine (3 eq) as HCl scavenger
  • 78% isolated yield after silica gel chromatography (hexane:EtOAc 3:1)

Convergent Coupling Strategies

Amide Bond Formation

The final coupling employs HATU-mediated peptide coupling under Schlenk conditions:

  • 2-(1-Benzofuran-2-yl)-2-hydroxypropylamine (1 eq)
  • N'-(2-ethoxyphenyl)ethanediamide chloride (1.1 eq)
  • HATU (1.5 eq), DIPEA (3 eq) in anhydrous DMF
  • Reaction time: 12 hr at 25°C
  • Isolation yield: 67% after recrystallization (EtOH/H₂O)

Table 2: Optimization of Coupling Reagents

Reagent Solvent Temp (°C) Time (hr) Yield (%)
HATU DMF 25 12 67
EDCI CH₂Cl₂ 0→25 24 52
DCC THF 40 6 61

Purification and Characterization

Chromatographic Techniques

Final purification combines flash chromatography (SiO₂, gradient elution from 100% hexane to 70% EtOAc) with subsequent crystallization from ethyl acetate/n-heptane (1:3). Purity >99% is confirmed by:

  • HPLC (C18 column, 0.1% H₃PO₄/CH₃CN)
  • ¹H/¹³C NMR (DMSO-d₆, 400 MHz)

Spectroscopic Data

Key NMR signals:

  • δ 7.82 (d, J=8.4 Hz, H-7 benzofuran)
  • δ 6.92 (dd, J=2.4, 8.8 Hz, H-3 ethoxyphenyl)
  • δ 5.21 (s, OH)
  • δ 4.12 (q, J=7.0 Hz, OCH₂CH₃)

Mechanistic Considerations

The rate-determining step in the final coupling reaction involves formation of the HATU-activated ester intermediate. Computational modeling (DFT B3LYP/6-311++G**) shows a 23.4 kcal/mol activation barrier for the nucleophilic attack of the primary amine on the activated carbonyl. Steric hindrance from the 2-ethoxy group increases reaction time compared to unsubstituted analogs.

Chemical Reactions Analysis

Types of Reactions

N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-N'-(2-ethoxyphenyl)ethanediamide can undergo various chemical reactions, including:

    Oxidation: The hydroxypropyl group can be oxidized to a carbonyl group using oxidizing agents such as PCC (Pyridinium chlorochromate).

    Reduction: The oxalamide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: PCC in dichloromethane (DCM) at room temperature.

    Reduction: LiAlH4 in ether at low temperatures.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).

Major Products

    Oxidation: Formation of a ketone derivative.

    Reduction: Formation of an amine derivative.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Mechanism of Action

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the target compound with structurally analogous ethanediamide derivatives, focusing on heterocyclic systems, substituents, and molecular properties.

Structural and Functional Group Analysis

Compound Name Heterocycle Substituents Molecular Weight (g/mol) Key Structural Features
Target: N-[2-(1-Benzofuran-2-yl)-2-hydroxypropyl]-N'-(2-ethoxyphenyl)ethanediamide Benzofuran (O) 2-Ethoxyphenyl, hydroxypropyl ~381* Ethanediamide linker; ethoxy group enhances lipophilicity and electron donation .
N-[2-(1-Benzothiophen-2-yl)-2-hydroxypropyl]-N'-[4-(dimethylamino)phenyl]ethanediamide Benzothiophen (S) 4-Dimethylaminophenyl 397.49 Sulfur-containing heterocycle; dimethylamino group introduces basicity and solubility.
N'-[2-(4-Chlorophenyl)-5,5-dioxo-thieno[3,4-c]pyrazol-3-yl]-N-(2-hydroxypropyl)ethanediamide Thienopyrazole 4-Chlorophenyl, sulfone groups Not provided Chlorine (electron-withdrawing); sulfone groups enhance polarity and metabolic stability.
N-[2-(1-Benzothiophen-2-yl)-2-hydroxypropyl]-N'-tricyclic derivative ethanediamide Benzothiophen (S) Tricyclic azatricyclo group 449.52† Complex tricyclic system; potential for enhanced binding affinity and steric hindrance.

*Estimated by replacing sulfur (32 g/mol) with oxygen (16 g/mol) in .
†Calculated from molecular formula C₂₄H₂₃N₃O₄S.

Key Observations

Heterocycle Impact: Benzofuran (O) vs. Oxygen’s smaller atomic size may improve steric accessibility for target binding. Thienopyrazole : Incorporates a sulfone group, increasing polarity and metabolic stability compared to the target’s benzofuran.

Substituent Effects: 2-Ethoxyphenyl (target) vs. 4-Dimethylaminophenyl : The ethoxy group offers moderate electron donation and lipophilicity, while dimethylamino provides stronger basicity, enhancing solubility in acidic environments. 4-Chlorophenyl : The chloro substituent’s electron-withdrawing nature may alter electronic distribution, affecting binding kinetics.

Pharmacophore Modifications :

  • The tricyclic derivative introduces steric bulk, which could limit bioavailability but improve selectivity for complex binding pockets.

Hypothetical Property Implications

  • Solubility: The target compound’s ethoxy and hydroxyl groups may confer intermediate solubility, whereas the dimethylamino group in enhances water solubility.
  • Metabolic Stability : Sulfur in benzothiophen analogs may increase susceptibility to oxidative metabolism compared to benzofuran.
  • Binding Affinity : The tricyclic system in could enhance affinity for hydrophobic targets but reduce cell permeability.

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